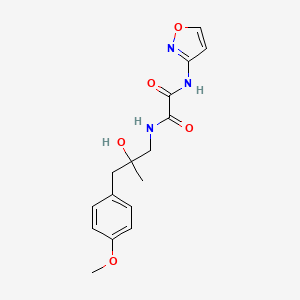

N1-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-N2-(isoxazol-3-yl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N1-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-N2-(isoxazol-3-yl)oxalamide is a complex molecule that likely exhibits a range of interesting chemical properties and reactivity due to the presence of various functional groups such as oxalamide, isoxazole, and a substituted phenyl ring. While the specific compound is not directly mentioned in the provided papers, insights into its chemical behavior can be inferred from related compounds and reactions described in the literature.

Synthesis Analysis

The synthesis of related isoxazole compounds has been explored in the literature. For instance, N-methylisoxazolin-5-ones can be obtained through the methylation of isoxazolin-5-ones or by the reaction of N-methylhydroxylamine with β-oxoesters . This suggests that the isoxazole moiety in the target compound could potentially be synthesized using similar strategies, with appropriate modifications to incorporate the oxalamide and substituted phenyl groups.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be elucidated using techniques such as single-crystal X-ray analysis, as demonstrated for a novel ring transformation product of an isoxazoline-2-oxide . This implies that the structural determination of the target compound could also be achieved using X-ray crystallography, which would provide detailed information about its molecular geometry and conformation.

Chemical Reactions Analysis

Isoxazole derivatives are known to undergo various chemical reactions. For example, 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones can react with triethylamine to yield imidazo[1,2-a]pyridines and indoles, with the nature of the substituent on the phenyl ring influencing the reaction outcome . This indicates that the target compound may also participate in similar reactions, potentially leading to interesting rearrangements or transformations depending on the reaction conditions and the nature of the substituents.

Physical and Chemical Properties Analysis

The physical properties of isoxazole derivatives can vary significantly depending on the substitution pattern on the aromatic ring. For instance, differences in the solid-phase properties of 3-aryl and 4-aryl isoxazole compounds have been noted . This suggests that the target compound's physical properties, such as melting point, solubility, and crystallinity, could be influenced by the presence of the 4-methoxyphenyl group. Chemical properties, such as acidity, basicity, and reactivity, would also be affected by the specific functional groups present in the molecule.

Future Directions

properties

IUPAC Name |

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-N'-(1,2-oxazol-3-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5/c1-16(22,9-11-3-5-12(23-2)6-4-11)10-17-14(20)15(21)18-13-7-8-24-19-13/h3-8,22H,9-10H2,1-2H3,(H,17,20)(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIECLXUNCWLJSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C(=O)NC2=NOC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-N2-(isoxazol-3-yl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(2-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3003224.png)

![3-Amino-1-{4-[(difluoromethyl)sulfanyl]phenyl}thiourea](/img/structure/B3003225.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B3003226.png)

![1-(2-(dimethylamino)ethyl)-4-(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B3003228.png)

![(Z)-4-benzoyl-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3003233.png)

![2-methoxy-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3003240.png)